2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is a useful research compound. Its molecular formula is C10H9BrN4O2 and its molecular weight is 297.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-bromophenoxy)-N-4H-1,2,4-triazol-3-ylacetamide is 295.99089 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
Bromophenol derivatives, including those synthesized through esterification and hydrazination processes, have been studied for their antimicrobial properties. For instance, compounds synthesized from p-bromo-m-cresol have shown significant antibacterial and antifungal activities, indicating potential for antimicrobial applications (Fuloria, Fuloria, & Gupta, 2014).
Antioxidant and Enzyme Inhibition
Novel bromophenols synthesized from benzoic acids and methoxylated bromophenols have demonstrated powerful antioxidant activities, comparable to standard antioxidant molecules. These compounds have also shown inhibitory actions against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in managing oxidative stress and enzyme regulation (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
Catalytic Activity
Vanadium(V) complexes, including those derived from bromophenol-related ligands, have shown promise in catalytic activities such as oxidative bromination. These complexes have been found to be more potent than some standard drugs in antiamoebic activity, indicating potential uses in catalysis and as antiamoebic agents (Maurya, Sarkar, Avecilla, Tariq, Azam, & Correia, 2016).
Antioxidant Activity in Marine Algae
Bromophenols isolated from marine algae have shown significant antioxidant activities, indicating the potential of such compounds in food and pharmaceutical applications as natural antioxidants. The ability of these compounds to scavenge radicals suggests they could contribute to preventing oxidative deterioration in various applications (Li, Li, Gloer, & Wang, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-3-1-2-4-8(7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNGLSNJQXUDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=NN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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